1-Amino-2-(2,5-dimethoxyphenyl)propan-2-ol

Medicinal chemistry Structure-activity relationship Pharmacophore modeling

1-Amino-2-(2,5-dimethoxyphenyl)propan-2-ol (CAS 3490-02-6) is a synthetic β-amino alcohol belonging to the 2,5-dimethoxyphenylpropanolamine class, with molecular formula C₁₁H₁₇NO₃ and a molecular weight of 211.26 g/mol. The compound features a tertiary alcohol at the 2-position of the propane backbone and a primary amine at the 1-position, distinguishing it from the clinically used positional isomer methoxamine (2-amino-1-(2,5-dimethoxyphenyl)propan-1-ol), which bears a secondary benzylic alcohol.

Molecular Formula C11H17NO3
Molecular Weight 211.26 g/mol
Cat. No. B13612962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-2-(2,5-dimethoxyphenyl)propan-2-ol
Molecular FormulaC11H17NO3
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCC(CN)(C1=C(C=CC(=C1)OC)OC)O
InChIInChI=1S/C11H17NO3/c1-11(13,7-12)9-6-8(14-2)4-5-10(9)15-3/h4-6,13H,7,12H2,1-3H3
InChIKeyAURMVDWBJNLYHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Amino-2-(2,5-dimethoxyphenyl)propan-2-ol (CAS 3490-02-6): Structural Identity and Compound Class for Research Procurement


1-Amino-2-(2,5-dimethoxyphenyl)propan-2-ol (CAS 3490-02-6) is a synthetic β-amino alcohol belonging to the 2,5-dimethoxyphenylpropanolamine class, with molecular formula C₁₁H₁₇NO₃ and a molecular weight of 211.26 g/mol [1]. The compound features a tertiary alcohol at the 2-position of the propane backbone and a primary amine at the 1-position, distinguishing it from the clinically used positional isomer methoxamine (2-amino-1-(2,5-dimethoxyphenyl)propan-1-ol), which bears a secondary benzylic alcohol [2]. Its computed XLogP3-AA of 0.3 and topological polar surface area of 64.7 Ų [1] position it within favorable drug-like physicochemical space. Commercially available at ≥97% purity from multiple vendors for research and further manufacturing use , this compound serves as a key intermediate, reference standard, and structure-activity relationship (SAR) probe in medicinal chemistry programs targeting adrenergic and serotonergic systems.

Why 1-Amino-2-(2,5-dimethoxyphenyl)propan-2-ol Cannot Be Replaced by Methoxamine, Desglymidodrine, or Other In-Class Analogs


Within the 2,5-dimethoxyphenylpropanolamine family, the position of the amino and hydroxyl groups on the propane backbone dictates fundamentally different hydrogen-bonding topologies, metabolic vulnerabilities, and target-engagement profiles. The target compound places the hydroxyl group at the tertiary 2-position (non-benzylic), whereas methoxamine and desglymidodrine carry a benzylic secondary alcohol. This single positional shift alters the number of hydrogen-bond donors (three in the target compound versus two in methoxamine), modifies susceptibility to oxidative and conjugative metabolism, and reorients the pharmacophoric vectors presented to aminergic receptors [1]. Published structure-affinity studies on β-oxygenated phenethylamine analogues confirm that the location of the hydroxyl substituent is a decisive determinant of 5-HT₂A receptor binding affinity and central versus peripheral selectivity, with benzylic hydroxylation producing up to >15-fold differences in in vivo central potency [2]. Consequently, substituting the target compound with methoxamine, desglymidodrine, or 2,5-DMA introduces uncontrolled changes in receptor subtype selectivity, transporter interaction profile, and pharmacokinetic behavior that confound SAR interpretation and compromise experimental reproducibility.

Quantitative Differentiation Evidence: 1-Amino-2-(2,5-dimethoxyphenyl)propan-2-ol Versus Closest Structural Analogs


Positional Isomerism Drives a Three-Donor vs. Two-Donor Hydrogen-Bonding Profile Relative to Methoxamine

The target compound possesses three hydrogen-bond donor atoms (primary amine NH₂ + tertiary alcohol OH), whereas its direct positional isomer methoxamine (2-amino-1-(2,5-dimethoxyphenyl)propan-1-ol) possesses only two (primary amine NH₂ + secondary benzylic alcohol OH). This difference is a direct consequence of the hydroxyl group occupying a non-benzylic tertiary carbon (C-2) in the target compound versus a benzylic secondary carbon (C-1) in methoxamine [1]. The additional H-bond donor capacity alters both the solution-phase interaction potential with biological targets and the predicted membrane permeation characteristics. In the context of the 2,5-dimethoxyphenethylamine pharmacophore, where the position and nature of oxygen substituents are established as critical affinity determinants for 5-HT₂ and adrenergic receptors [2], this stoichiometric difference in hydrogen-bonding capacity constitutes a non-trivial structural perturbation with implications for target selectivity.

Medicinal chemistry Structure-activity relationship Pharmacophore modeling

Tertiary Alcohol at C-2 Confers Metabolic Stability Advantage Over Benzylic Alcohol Analogs

The target compound carries a tertiary alcohol at the propane 2-position, which is resistant to oxidation to the corresponding ketone. In contrast, methoxamine and desglymidodrine each bear a secondary benzylic alcohol that is susceptible to alcohol dehydrogenase-mediated or cytochrome P450-mediated oxidation to a ketone metabolite [1]. In the β-oxygenated DOB analog series studied by May et al., the benzylic hydroxyl analog (1R,2R)-6d exhibited a Ki of 0.5 nM at 5-HT₂A, comparable to R(−)DOB (Ki = 0.2 nM), yet was >15-fold less potent in an in vivo drug discrimination assay—a result attributed in part to altered metabolic and distributional properties conferred by the benzylic hydroxyl [2]. While the target compound has not itself been profiled in this assay system, its tertiary, non-benzylic alcohol is predicted to exhibit a distinct metabolic fate that avoids the rapid oxidative clearance pathway characteristic of benzylic alcohol congeners, offering a differentiated pharmacokinetic profile for in vivo studies.

Drug metabolism Pharmacokinetics ADME

Human OCT1 Transporter Interaction: Weak Inhibition (IC₅₀ = 138 µM) Contrasts with Polypharmacology Risk of Aminergic Analogs

In a recombinant human OCT1 (SLC22A1) inhibition assay performed in HEK293 cells using ASP⁺ substrate uptake measured by microplate reader, the target compound exhibited an IC₅₀ of 1.38 × 10⁵ nM (138 µM) [1]. This value indicates weak interaction with the hepatic organic cation transporter OCT1, a polyspecific transporter responsible for hepatic uptake of numerous cationic drugs. By comparison, methoxamine—a direct-acting α₁-adrenergic agonist—shows an IC₅₀ of 1.70 × 10⁵ nM (170 µM) at the α₁-adrenergic receptor in rat brain membrane [³H]prazosin displacement assays [2], reflecting its primary pharmacology rather than transporter engagement. The weak OCT1 inhibition by the target compound suggests a reduced potential for hepatic transporter-mediated drug-drug interactions relative to high-affinity OCT1 substrates (typical Km values ~1–30 µM), and differentiates it from analogs that may engage aminergic transporters at higher affinity.

Transporter pharmacology Drug-drug interaction Hepatic uptake

Computed LogP of 0.3–0.87 Places the Target Compound in a Distinct Lipophilicity Window Versus Desglymidodrine and 2,5-DMA

The target compound exhibits a computed XLogP3-AA of 0.3 (PubChem) and an ACD/LogP of 0.69 (ChemSpider predicted), consistent with modest lipophilicity [1]. Desglymidodrine (2-amino-1-(2,5-dimethoxyphenyl)ethanol, MW 197.23), lacking the additional methyl group, is more polar and has a lower estimated logP. At the opposite extreme, 2,5-DMA (1-(2,5-dimethoxyphenyl)-2-aminopropane), which lacks the hydroxyl group entirely, is substantially more lipophilic. This intermediate lipophilicity of the target compound—neither as polar as the shorter-chain ethanolamine desglymidodrine nor as lipophilic as the deoxy analog 2,5-DMA—positions it uniquely for applications requiring balanced aqueous solubility and passive membrane permeability, such as in vitro blood-brain barrier penetration models or CNS-targeted probe design.

Physicochemical profiling Lipophilicity Drug-likeness

Recommended Research and Industrial Application Scenarios for 1-Amino-2-(2,5-dimethoxyphenyl)propan-2-ol Based on Differential Evidence


SAR Probe for Dissecting the Role of Alcohol Position in 2,5-Dimethoxyphenethylamine Pharmacophore Activity

The target compound's tertiary, non-benzylic alcohol at C-2 provides a critical comparator for SAR studies alongside methoxamine (secondary benzylic alcohol at C-1) and 2,5-DMA (no alcohol). As demonstrated by May et al. (J Med Chem 2004), the position of β-oxygenation in 2,5-dimethoxyphenethylamines can shift in vivo central potency by >15-fold at 5-HT₂A receptors [1]. Incorporating the target compound into a matched molecular pair analysis with methoxamine and its N-substituted derivatives enables deconvolution of hydrogen-bonding, metabolic stability, and conformational contributions to target engagement at adrenergic and serotonergic receptors.

Synthetic Intermediate for N-Substituted Aminopropanol Derivatives with Modified Pharmacokinetic Profiles

The primary amine at C-1 serves as a versatile handle for N-alkylation, N-acylation, or reductive amination to generate focused libraries of derivatives. Patent literature (e.g., ES279237A1) describes N-substituted derivatives of the methoxamine scaffold with varied pharmacological profiles [2]. The target compound's tertiary alcohol topology offers synthetic access to analogs that retain the metabolic stability advantages of a non-benzylic alcohol while exploring diverse N-substituent SAR—a strategy not accessible from methoxamine or desglymidodrine starting materials.

Reference Standard for Analytical Method Development and Metabolite Identification in Midodrine/Methoxamine Research Programs

As a positional isomer of methoxamine and a structural congener of the midodrine-desglymidodrine metabolic axis, the target compound (available at ≥97% purity ) can serve as a chromatographic reference standard for LC-MS/MS method development, ensuring resolution of closely eluting isomeric impurities or metabolites. Its distinct retention time and mass fragmentation pattern relative to methoxamine (same exact mass, 211.120844 Da) make it valuable for system suitability testing in bioanalytical workflows.

In Vitro Transporter Liability Assessment Tool with Documented Low OCT1 Interaction Risk

With an experimentally determined OCT1 IC₅₀ of 138 µM [3], the target compound can function as a weak-inhibition control compound in hepatic uptake transporter panels. Its documented weak OCT1 interaction contrasts with many cationic amine drugs that show high-affinity OCT1 transport (Km 1–30 µM), making it useful as a baseline comparator when screening novel chemical entities for transporter-mediated drug-drug interaction potential in regulatory in vitro DDI studies.

Quote Request

Request a Quote for 1-Amino-2-(2,5-dimethoxyphenyl)propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.